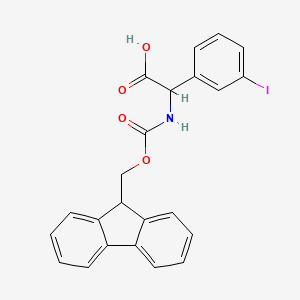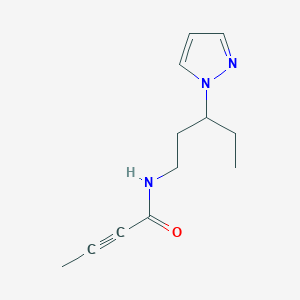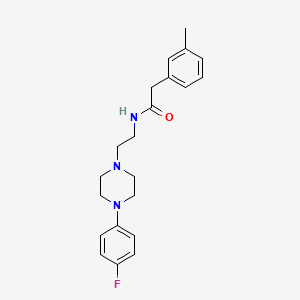![molecular formula C18H14N2O2S B2853728 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902941-23-5](/img/no-structure.png)
2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This process is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . The reaction is carried out at room temperature in aqueous ethanol, with photo-excited state functions generated from Na2 eosin Y employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Molecular Structure Analysis
Computational tools are often used to investigate the molecular and electronic behavior of pyrimidine derivatives . Quantum and chemical parameters are calculated and the molecular electrostatic surface potential (MEP) is studied, which predicts the highly electronic sites around the compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems . This is typically achieved using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a compound that can be synthesized through various chemical reactions, including catalyst-free, one-pot, three-component synthesis methods. These methods involve the reaction of certain acids, aldehydes, and quinones under mild, ambient conditions, highlighting the compound's role in the development of new pharmaceuticals due to its diverse substitution possibilities and high yield potential (Brahmachari & Nayek, 2017; Kamdar et al., 2011).
Biomedical Applications
This compound and its derivatives have shown significant potential in biomedical research, particularly in the synthesis of compounds with pronounced antitubercular, antimicrobial, and antifungal activities. These properties are attributed to the structural features of the compound, which allow for the synthesis of novel derivatives with enhanced biological activities. The studies have also explored the compound's interaction with various bacterial and fungal strains, providing a foundation for future antimicrobial agents (Kamdar et al., 2011; T. Bansode et al., 2011).
Catalysis and Green Chemistry
Research has also focused on the use of this compound in catalysis and green chemistry applications, where it serves as a building block for the synthesis of chromeno-pyrimidine derivatives. These syntheses often employ eco-friendly catalysts and conditions, contributing to the development of sustainable chemical processes. The compound's versatility in synthesis underlines its importance in creating environmentally benign methodologies in organic chemistry (Jamasbi et al., 2021; G. Brahmachari et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory and anticancer properties , suggesting potential targets could be inflammatory pathways and cancer cell lines.
Mode of Action
Based on its structural similarity to other pyrimidinone derivatives, it may interact with its targets to modulate their activity . This could result in changes to cellular processes, potentially leading to anti-inflammatory or anticancer effects .
Biochemical Pathways
Given its potential anti-inflammatory and anticancer properties, it may impact pathways related to inflammation and cell proliferation .
Result of Action
Based on its potential anti-inflammatory and anticancer properties, it may modulate cellular processes in a way that reduces inflammation and inhibits cancer cell growth .
Analyse Biochimique
Biochemical Properties
It is known that thieno[3,4-d]pyrimidin-4(3H)-thione, a related compound, can efficiently populate a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione may also have significant biochemical activity.
Cellular Effects
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, exhibit high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions . This suggests that this compound may also have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, inhibit d-Dopachrome Tautomerase Activity and suppress the proliferation of Non-Small Cell Lung Cancer Cells . This suggests that this compound may also exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, exhibit long-lived and reactive triplet states . This suggests that this compound may also have significant temporal effects in laboratory settings.
Metabolic Pathways
It is known that pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This suggests that this compound may also be involved in similar metabolic pathways.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione involves the condensation of 2-hydroxyacetophenone with 2-amino-4-methylpyrimidine-5-thiol, followed by cyclization with formaldehyde and formic acid.", "Starting Materials": [ "2-hydroxyacetophenone", "2-amino-4-methylpyrimidine-5-thiol", "formaldehyde", "formic acid" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone with 2-amino-4-methylpyrimidine-5-thiol in the presence of a base such as sodium hydroxide to form 2-(2-hydroxyphenyl)-4-methyl-5-thioxo-1,2,3,4-tetrahydropyrimidine.", "Step 2: Cyclization of the intermediate product with formaldehyde and formic acid in the presence of a catalyst such as p-toluenesulfonic acid to form 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
| 902941-23-5 | |
Formule moléculaire |
C18H14N2O2S |
Poids moléculaire |
322.38 |
Nom IUPAC |
2-(2-hydroxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H14N2O2S/c1-10-5-4-6-11-9-13-17(22-15(10)11)19-16(20-18(13)23)12-7-2-3-8-14(12)21/h2-8,21H,9H2,1H3,(H,19,20,23) |
Clé InChI |
ZYJUIKZUMQHXRG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2853650.png)
![7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853653.png)
![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2853655.png)
![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853657.png)
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2853658.png)
![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2853659.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2853661.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride](/img/structure/B2853662.png)


![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)
![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2853668.png)
